

Application Notes: Cell-Based Anticancer Screening of 4-Quinolincarboxamide Derivatives

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Compound of Interest

Compound Name: 4-Quinolincarboxamide

Cat. No.: B1229333

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These application notes provide a comprehensive overview and detailed protocols for the cell-based anticancer screening of novel **4-quinolincarboxamide** derivatives. This class of compounds has garnered significant interest due to its potential to induce cancer cell death through various mechanisms, including the induction of apoptosis and cell cycle arrest. The following sections detail the cytotoxic effects of these derivatives on various cancer cell lines, their impact on apoptosis and the cell cycle, and the underlying signaling pathways.

Data Presentation: Anticancer Activity of 4-Quinolincarboxamide Derivatives

The in vitro anticancer activity of a series of eighteen 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of a compound that inhibits 50% of cell growth, were determined after 72 hours of treatment. The results demonstrate that these derivatives exhibit significant cytotoxic effects across a broad spectrum of cancer cell lines, with IC₅₀ values ranging from 0.3 to less than 10 μ M.^[1]

Table 1: Cytotoxicity (IC₅₀, μ M) of 6-cinnamamido-quinoline-4-carboxamide Derivatives in Human Cancer Cell Lines^[1]

Compound	CCRF-CEM (Leukemia)	Molt4/C8 (Leukemia)	A549 (Lung)	H1299 (Lung)
5a	0.9 ± 0.1	0.8 ± 0.1	1.2 ± 0.2	1.5 ± 0.2
5b	0.7 ± 0.1	0.6 ± 0.1	1.0 ± 0.1	1.2 ± 0.1
5c	1.2 ± 0.2	1.1 ± 0.1	1.8 ± 0.3	2.1 ± 0.3
5d	0.8 ± 0.1	0.7 ± 0.1	1.1 ± 0.2	1.4 ± 0.2
5e	0.5 ± 0.1	0.4 ± 0.1	0.7 ± 0.1	0.9 ± 0.1
5f	1.5 ± 0.2	1.3 ± 0.2	2.2 ± 0.4	2.8 ± 0.5
5g	1.1 ± 0.1	0.9 ± 0.1	1.4 ± 0.2	1.8 ± 0.2
5h	0.9 ± 0.1	0.8 ± 0.1	1.3 ± 0.2	1.6 ± 0.2
5i	1.8 ± 0.3	1.6 ± 0.2	2.5 ± 0.4	3.2 ± 0.5
5j	1.3 ± 0.2	1.1 ± 0.1	1.9 ± 0.3	2.4 ± 0.4
5k	2.5 ± 0.4	2.2 ± 0.3	3.8 ± 0.6	4.5 ± 0.7
5l	1.0 ± 0.1	0.8 ± 0.1	1.5 ± 0.2	1.9 ± 0.3
5m	3.1 ± 0.5	2.8 ± 0.4	4.5 ± 0.7	5.8 ± 0.9
5n	0.6 ± 0.1	0.5 ± 0.1	0.9 ± 0.1	1.1 ± 0.1
5o	2.8 ± 0.4	2.5 ± 0.4	4.1 ± 0.6	5.2 ± 0.8
5p	1.4 ± 0.2	1.2 ± 0.2	2.0 ± 0.3	2.6 ± 0.4
5q	0.3 ± 0.1	0.3 ± 0.1	0.5 ± 0.1	0.6 ± 0.1
5r	2.1 ± 0.3	1.9 ± 0.3	3.2 ± 0.5	4.0 ± 0.6
Cisplatin	1.5 ± 0.2	1.8 ± 0.3	3.5 ± 0.5	4.2 ± 0.6
Vinblastine	0.002 ± 0.001	0.003 ± 0.001	0.005 ± 0.001	0.006 ± 0.001

Data represent the mean ± SD of three to six independent experiments.

Mechanistic Insights: Apoptosis Induction and Cell Cycle Arrest

Further investigation into the mechanism of action of these derivatives revealed their ability to induce apoptosis. Treatment of A549 lung cancer cells with the CiQ derivatives resulted in the cleavage of caspase-9 and poly(ADP-ribose) polymerase (PARP), both hallmarks of apoptosis. [1] Flow cytometry analysis further confirmed that the induction of apoptosis by these compounds is independent of the cell cycle stage.[1]

Table 2: Apoptosis Induction in A549 Cells by selected 6-cinnamamido-quinoline-4-carboxamide Derivatives[1]

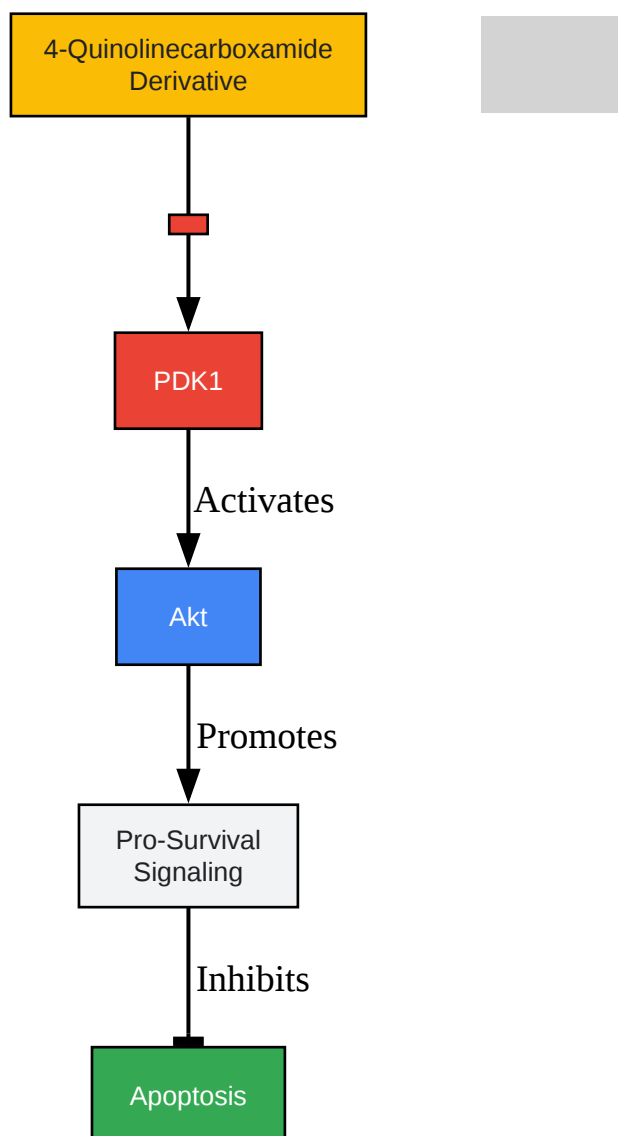
Compound	Concentration (μM)	Cleaved PARP-Positive Cells (%)
Control	-	1.2 ± 0.3
5e	1	15.8 ± 2.1
5e	2	35.2 ± 4.5
5n	1	12.5 ± 1.8
5n	2	28.9 ± 3.7
5q	0.5	18.3 ± 2.5
5q	1	42.1 ± 5.3

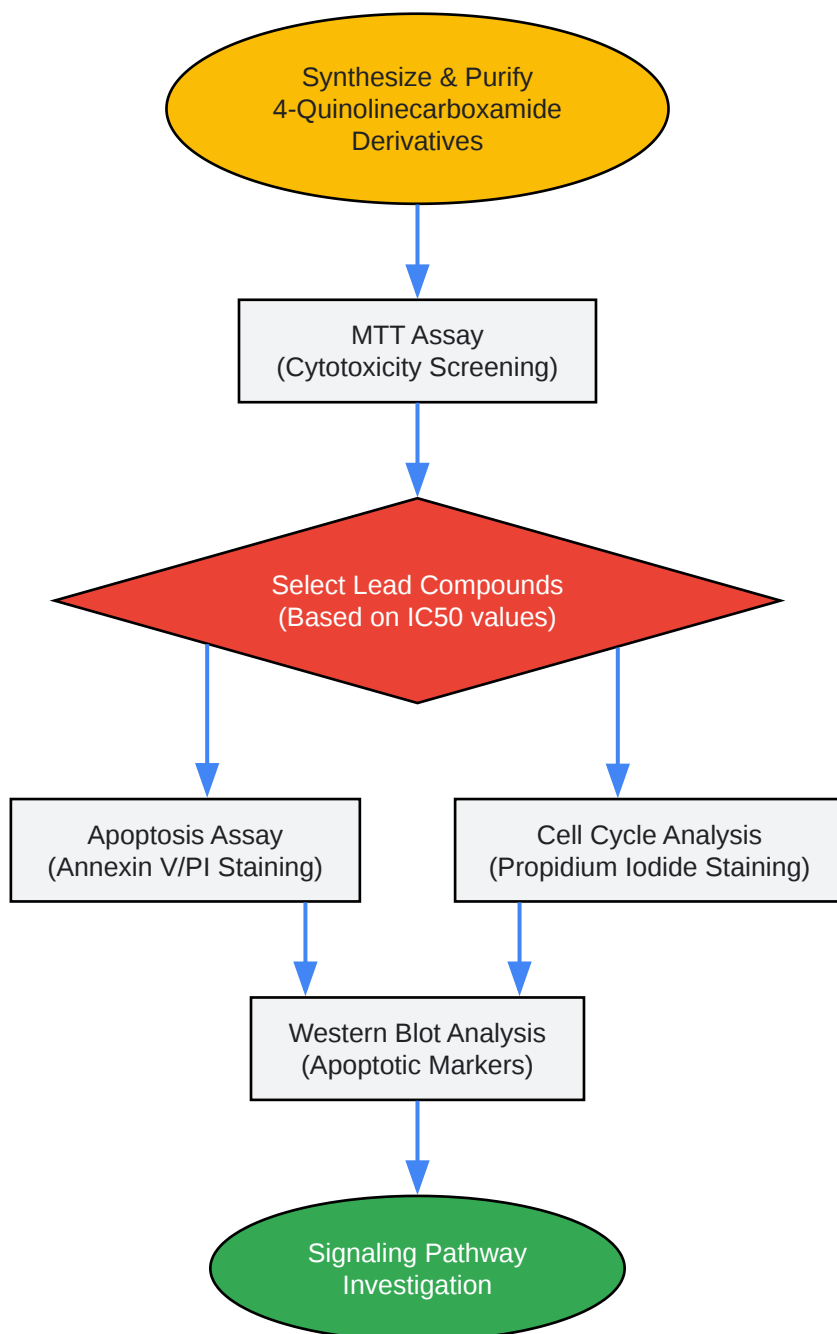
Cells were treated for 48 hours. Data represent the mean ± SD.

Signaling Pathways

Certain **4-quinolinecarboxamide** derivatives have been shown to exert their anticancer effects by targeting specific signaling pathways. For instance, a series of N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives have been identified as potential inhibitors of phosphoinositide-dependent protein kinase-1 (PDK1).[2] PDK1 is a key kinase in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer and plays a crucial role

in promoting cell survival and proliferation. Inhibition of PDK1 can disrupt this pro-survival signaling, leading to the induction of apoptosis.





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